tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
Description
tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS: 2266594-94-7) is a bicyclic pyrrolidine derivative with a benzyl group at position 1 and a methyl substituent at position 5. Its molecular weight is 316.45 g/mol, and it is primarily used in pharmaceutical research as a chiral intermediate for drug discovery . The tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic procedures, while the benzyl group introduces steric and electronic effects that influence reactivity and interaction with biological targets .
Properties
Molecular Formula |
C19H28N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
tert-butyl 1-benzyl-6-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrole-5-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-14-17-16(13-21(14)18(22)23-19(2,3)4)10-11-20(17)12-15-8-6-5-7-9-15/h5-9,14,16-17H,10-13H2,1-4H3 |
InChI Key |
CSKWPUFIVJVDMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2C(CCN2CC3=CC=CC=C3)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
tert-Butoxycarbonyl (Boc) Protection
The tert-butyl carbamate group is introduced early in the synthesis to protect secondary amines from unintended side reactions. A validated approach involves reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. For instance, in the preparation of analogous azetidinone derivatives, 3,3-dimethoxy-azetidine was Boc-protected using Boc anhydride (1.2 eq) in dichloromethane at 10–40°C, achieving a 91% yield. This method minimizes epimerization and ensures compatibility with subsequent benzylation steps.
Comparative Analysis of Bases
Organic bases like triethylamine and inorganic bases such as sodium carbonate are commonly employed. Triethylamine is preferred for its ability to scavenge HCl generated during Boc protection, as demonstrated in the synthesis of 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine. In contrast, sodium carbonate is utilized in aqueous biphasic systems for water-sensitive intermediates.
Benzylation of Pyrrolidine Derivatives
Nucleophilic Substitution with Benzyl Halides
Benzyl groups are introduced via alkylation of secondary amines using benzyl chloride or bromide. A representative procedure involves reacting 4-methylpyridine with benzyl chloride (1.0 eq) at 90°C for 3–4 hours, yielding 90% of the quaternary ammonium salt. Subsequent reduction with sodium borohydride in ethanol/water (9:1) at 0–10°C affords 1-benzyl-1,2,3,6-tetrahydro-4-methylpyridine, a structural analog of the target compound’s backbone.
Reductive Amination
Alternative routes employ reductive amination between ketones and benzylamine derivatives. For example, 1-benzyl-1,2,3,4-tetrahydro-4-methylpyridine was synthesized via sodium borohydride reduction of a Schiff base intermediate, though this method requires stringent pH control to prevent over-reduction.
Cyclization to Form the Pyrrolo[3,4-b]pyrrole Core
Acid-Catalyzed Ring Closure
Cyclization of linear precursors is achieved under acidic conditions. In the synthesis of 1-tert-butoxycarbonyl-3-azetidinone, 1-tert-butoxycarbonyl-3,3-dimethoxy-azetidine was treated with 10% aqueous citric acid in ethyl acetate at 20–40°C, resulting in an 85.4% yield after crystallization. This method highlights the role of mild organic acids in facilitating heterocycle formation without compromising Boc protection.
Oxidative Cyclization
Electrophotochemical methods, though less common, offer regioselective advantages. A fused pyrrolo[3,4-c]pyrrole derivative was synthesized using m-chloroperbenzoic acid (m-CPBA) as an oxidant, followed by purification via column chromatography (86% yield). Such approaches are critical for constructing the bicyclic framework while maintaining stereochemical integrity.
Methyl Group Introduction and Regioselectivity
Direct Alkylation
Methylation at the 6-position is achieved using methyl iodide or dimethyl sulfate in the presence of a base. For instance, methyl lithium addition to 1-benzyl-piperidin-4-one generated a tertiary alcohol intermediate, which was subsequently dehydrated to install the methyl group.
Reductive Methylation
Alternative protocols employ reductive amination with formaldehyde and sodium cyanoborohydride, though this method risks over-alkylation and requires precise stoichiometric control.
Purification and Characterization
Crystallization Techniques
Hexane-induced crystallization is widely adopted for final purification. After cyclization, concentrated residues are dissolved in hexane at 40–50°C and cooled to 5–10°C, yielding high-purity crystalline products (85–91% recovery).
Spectroscopic Validation
1H and 13C NMR are pivotal for confirming regiochemistry. For example, the target compound’s Boc group exhibits characteristic tert-butyl signals at δ 1.33–1.07 ppm, while the benzyl protons resonate as a multiplet at δ 7.28–7.25 ppm. High-resolution mass spectrometry (HRMS) further corroborates molecular integrity, with observed [M+H]+ ions matching theoretical values within 0.3 ppm error.
Industrial Scalability and Environmental Considerations
Solvent Selection and Waste Management
Large-scale syntheses prioritize dichloromethane and ethyl acetate for their balance of solubility and ease of removal. However, environmental concerns drive the adoption of ethanol-water mixtures, which reduce hazardous waste generation.
Cost Optimization
The high cost of benzhydrylamine precursors necessitates alternative routes. The patent CN111362852A highlights a cost-effective cyclization method using ammonium salts, which minimizes byproducts and improves atom economy.
Chemical Reactions Analysis
tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical reactivity.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate involves its interaction with molecular targets within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: The 6-methyl group in the target compound increases molecular weight by ~18 g/mol compared to its 1-benzyl analogue (CAS 132414-80-3).
- Synthetic Utility : The parent compound (CAS 370882-39-6) is widely used for its unmodified bicyclic core, whereas benzyl and methyl substitutions enable tailored interactions in receptor binding .
Biological Activity
Introduction
tert-Butyl 1-benzyl-6-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS No. 2266594-89-0) is a complex organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure and diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Properties
- Molecular Formula : C19H28N2O2
- Molecular Weight : 316.43 g/mol
- Structure : The compound features a bicyclic framework that includes both pyrrole and hexahydropyrrole moieties, contributing to its reactivity and biological properties.
Biological Activity
Preliminary studies indicate that this compound exhibits several notable biological activities:
- Antitumor Activity : Initial in vitro studies suggest the compound may exhibit antitumor effects by inhibiting cancer cell proliferation.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains.
- Neuroprotective Effects : Research indicates that it may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Binding Affinity : Studies on binding affinity with various receptors are ongoing, focusing on its potential as a modulator of neurotransmitter systems and other cellular pathways.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, ensuring high purity and yield:
- Starting Materials : Key precursors include benzylamine and methylhexahydropyrrole derivatives.
- Reagents and Conditions : Reactions often require specific catalysts and controlled conditions to achieve the desired structural modifications.
Comparative Analysis
The following table compares this compound with structurally similar compounds:
| Compound Name | CAS Number | Structural Features | Unique Properties |
|---|---|---|---|
| Tert-butyl hexahydropyrrolo[3,4-b]pyrrole-2(1H)-carboxylate | 141449-85-6 | Similar bicyclic structure | Potentially different biological activity profile |
| (R)-tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | 199174-29-3 | Contains an aminomethyl group | Enhanced reactivity due to amine |
| (S)-tert-butyl 3-(2-aminoethyl)pyrrolidine-1-carboxylate | 274692-08-9 | Aminoethyl substitution | May exhibit different pharmacological effects |
Case Studies
Recent case studies have investigated the efficacy of this compound in various models:
- In Vitro Anticancer Studies : Cell lines treated with varying concentrations of the compound showed dose-dependent inhibition of growth, suggesting its potential as a chemotherapeutic agent.
- Neuroprotection in Animal Models : Experimental models demonstrated reduced neurodegeneration markers when treated with the compound, indicating its protective effects on neuronal cells.
Q & A
Basic: What synthetic routes are commonly employed for the preparation of this compound, and what are their critical optimization steps?
Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions to introduce the benzyl and methyl groups onto the pyrrolo[3,4-b]pyrrole scaffold. A critical step is the protection of the amine group using tert-butyl carbamate (Boc) to prevent undesired side reactions. For example, tert-butyl derivatives of similar hexahydropyrrolopyrroles are synthesized via Buchwald-Hartwig amination or Mitsunobu reactions, requiring precise control of reaction temperature and catalyst loading (e.g., Pd₂(dba)₃ with BINAP ligands) . Optimization includes monitoring reaction progress via LC-MS and using sodium tert-butoxide as a base to enhance nucleophilicity .
Basic: How can the stereochemical configuration of this compound be experimentally determined?
Answer:
X-ray crystallography is the gold standard for resolving stereochemistry. Single crystals are grown via slow evaporation in solvents like dichloromethane/hexane. Data collection using synchrotron radiation or in-house diffractometers, followed by refinement with SHELXL (e.g., implementing TWIN/BASF commands for twinned crystals), ensures accurate assignment of (3aR,6aR) or other configurations. For non-crystalline samples, chiral HPLC with a cellulose-based column or NOESY NMR can corroborate spatial arrangements .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
Referencing GHS classifications, researchers must wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for airborne particles and work in a fume hood to avoid inhalation (H335). Avoid contact with incompatible materials like strong oxidizers. Spills should be contained with vermiculite and disposed of as hazardous waste. Emergency showers and eyewash stations must be accessible .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity as a kinase inhibitor?
Answer:
SAR studies require systematic modification of the benzyl and methyl substituents to assess their impact on kinase binding. For example:
- In vitro assays : Measure IC₅₀ values against EGFR or other kinases using fluorescence polarization.
- Cellular assays : Evaluate proliferation inhibition in cancer cell lines (e.g., H1975 for EGFR-mutated cells) with ATP concentrations adjusted to mimic physiological conditions.
- Structural analogs : Compare with theliatinib (HMPL-309), a related pyrrolopyrrole carboxamide, to identify key pharmacophores. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to kinase domains .
Advanced: What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR or crystallography)?
Answer:
- Validation tools : Use the Cambridge Structural Database (CSD) to compare bond lengths/angles with similar structures. PLATON/CHECKCIF flags outliers in crystallographic data .
- NMR reconciliation : Perform DFT calculations (e.g., Gaussian09 at B3LYP/6-31G* level) to simulate NMR spectra. Discrepancies in chemical shifts may indicate solvent effects or dynamic processes.
- Density Functional Theory (DFT) : Optimize molecular geometries and calculate electrostatic potential maps to cross-validate hydrogen bonding patterns observed in crystals .
Advanced: How is the crystal structure refined when dealing with high torsional angles or twinning?
Answer:
For twinned crystals (common in low-symmetry space groups):
- SHELXL refinement : Use the TWIN/BASF commands to model twin domains. Adjust the BASF parameter to scale twin fractions.
- HKLF5 format : Process data with TWINABS to correct absorption effects.
- Torsion restraints : Apply SIMU/DELU restraints to stabilize flexible pyrrolidine rings. Validate with R₁/wR₂ convergence below 5% and a Flack parameter near 0 .
Advanced: How can researchers assess metabolic stability and drug-drug interaction potential preclinically?
Answer:
- Liver microsomes : Incubate the compound with human/rat microsomes and NADPH to measure half-life (t₁/₂). Use LC-MS/MS to quantify parent compound depletion.
- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
- Plasma protein binding : Employ ultrafiltration or equilibrium dialysis to determine free fraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
